molecular formula C16H18N4O3S B2847930 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2309803-49-2

3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2847930
CAS No.: 2309803-49-2
M. Wt: 346.41
InChI Key: UOQUDVPSIARTTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (CAS: 2309803-49-2) is a synthetic organic compound with the molecular formula C₁₆H₁₈N₄O₃S and a molecular weight of 346.4041 g/mol . Its structure features a propan-1-one backbone substituted with a benzenesulfonyl group and a 3-[(pyrimidin-2-yl)amino]azetidin-1-yl moiety. This compound is commercially available for research purposes at a price range of $8–$11 per gram, depending on quantity .

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(7-10-24(22,23)14-5-2-1-3-6-14)20-11-13(12-20)19-16-17-8-4-9-18-16/h1-6,8-9,13H,7,10-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUDVPSIARTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyrimidin-2-ylamino Group: This step involves the nucleophilic substitution of a pyrimidine derivative with the azetidine intermediate.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, typically using a sulfonyl chloride reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine or azetidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is C19H22N4O3S, with a molecular weight of 382.47 g/mol. The compound features a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of various enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that pyrimidine-based compounds effectively inhibited the growth of breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Sulfonamide derivatives are well-known for their ability to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Data Table: Antimicrobial Activity of Sulfonamide Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa8 µg/mL

This table illustrates how the compound compares favorably against established antimicrobial agents .

Neurological Applications

Emerging research suggests that derivatives of this compound may have neuroprotective effects. The modulation of neurotransmitter systems through targeting specific receptors can lead to potential treatments for neurodegenerative diseases.

Case Study:
A recent investigation highlighted the neuroprotective effects of pyrimidine compounds in models of Alzheimer's disease, where they were found to reduce amyloid-beta toxicity .

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one becomes apparent when compared to analogous compounds. Below is a detailed analysis:

Structural Analogues

Compound Name (Catalog No.) Molecular Formula Molecular Weight Key Substituents Price (USD/g)
This compound (BG14838) C₁₆H₁₈N₄O₃S 346.4041 Benzenesulfonyl, pyrimidin-2-yl-amino azetidine $8–11
3-(2-Fluorophenyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one (BK62188) C₁₆H₁₇FN₄O 300.3308 2-Fluorophenyl, pyrimidin-2-yl-amino azetidine N/A
3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide (BK61592) C₁₆H₁₇N₇O₃ 355.3513 Pyrazin-2-yl-imidazole, tetrahydropyrimidinone N/A
2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-one C₂₁H₁₉NO 301.38 Benzyl, phenyl, pyridin-2-yl N/A

Key Observations

Core Structure Variations :

  • The target compound and BK62188 share the azetidin-1-yl-propan-1-one backbone, but differ in substituents: benzenesulfonyl (electron-withdrawing) vs. 2-fluorophenyl (halogenated aromatic) .
  • BK61592 replaces the propan-1-one with a propanamide group and introduces a pyrazin-2-yl-imidazole moiety, likely altering solubility and hydrogen-bonding capacity .

Functional Group Impact: The benzenesulfonyl group in the target compound may enhance metabolic stability compared to halogenated or non-sulfonated analogues like BK62188 .

Molecular Weight and Complexity: The target compound (346.4041 g/mol) is heavier than BK62188 (300.3308 g/mol) due to the bulkier benzenesulfonyl group, which may influence bioavailability .

Price and Availability :

  • Only the target compound (BG14838) has disclosed pricing ($8–11/g), indicating its commercial viability for research . Data for analogues remain proprietary or unpublished.

Research Findings and Implications

  • Structural Insights : X-ray crystallography studies using programs like SHELXL (widely employed for small-molecule refinement) could resolve the conformational preferences of these compounds, particularly the azetidine ring’s puckering and sulfonyl group orientation .
  • Hypothetical Applications: The benzenesulfonyl group in BG14838 may confer resistance to enzymatic degradation compared to non-sulfonated analogues, making it a candidate for drug discovery .

Biological Activity

The compound 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H16N4O2SC_{15}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 320.38 g/mol. The structural features include:

  • Azetidinone ring : A four-membered cyclic structure that is significant in medicinal chemistry due to its diverse biological activities.
  • Pyrimidine moiety : Known for its role in various biological processes and as a building block in nucleic acids.
  • Benzenesulfonyl group : This functional group enhances solubility and bioactivity.

Antimicrobial Activity

Recent studies have indicated that compounds containing the azetidinone structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi, including:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
  • Fungi : Candida albicans, Aspergillus niger

In vitro assays demonstrated that the compound exhibits moderate to high inhibitory activity, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 200 µg/mL depending on the specific bacterial strain tested .

Anticancer Potential

The azetidinone derivatives have also been evaluated for their anticancer properties. Research has shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation
  • Induction of oxidative stress leading to cell death
  • Modulation of signaling pathways associated with cancer progression

For instance, a study highlighted that compounds similar to our target molecule inhibited the growth of human breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound's anti-inflammatory effects have been explored, particularly through inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of azetidinone derivatives. Key findings include:

  • Substituent Variations : Modifications on the pyrimidine or benzenesulfonyl groups can significantly alter potency.
  • Ring Size and Saturation : The presence of the azetidinone ring enhances antibacterial activity compared to non-cyclic analogs.
  • Electronic Effects : Electron-donating or withdrawing groups on the aromatic rings influence receptor binding and overall efficacy.

Table 1: Summary of Biological Activities

Activity TypeTested AgainstObserved EffectReference
AntimicrobialE. coli, S. aureusMIC 12.5 - 200 µg/mL
AnticancerBreast cancer cellsIC50 in low micromolar range
Anti-inflammatoryLPS-stimulated macrophagesInhibition of NO production

Case Study 1: Antibacterial Evaluation

In a study evaluating various azetidinone derivatives, one compound exhibited a remarkable antibacterial profile against multi-drug resistant strains of E. coli and Klebsiella pneumoniae. The study utilized disk diffusion methods and broth microdilution techniques to determine efficacy, highlighting the importance of structural modifications on activity.

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the effect of a related azetidinone derivative on human lung cancer cell lines. The compound was shown to inhibit cell viability significantly and induce apoptosis through caspase activation pathways, suggesting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 3-(benzenesulfonyl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves multi-step reactions, including azetidine ring formation, sulfonylation, and coupling with pyrimidine derivatives. Key steps:

StepReaction TypeConditions/CatalystsYield Optimization
1Azetidine formationCyclization of 1,3-dihalides with amines, using NaHCO₃ in THF Temperature control (0–5°C) reduces side products
2SulfonylationBenzenesulfonyl chloride, DMAP catalyst, DCM solvent Excess sulfonyl chloride (1.2 equiv.) improves efficiency
3Pyrimidine couplingBuchwald-Hartwig amination with Pd(OAc)₂/Xantphos Ligand selection critical for regioselectivity
  • Analytical Monitoring : TLC (Rf = 0.3 in EtOAc/hexane) and ¹H NMR (δ 7.8–8.2 ppm for pyrimidine protons) confirm intermediate purity .

Q. How is the structural characterization of this compound performed, and what crystallographic challenges arise?

  • Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve the azetidine-pyrrolidone conformation and sulfonyl group geometry. Challenges include low crystal quality due to flexible azetidine ring; soaking in hexane improves diffraction .
  • Spectroscopy : ¹³C NMR distinguishes carbonyl (C=O at ~205 ppm) and sulfonyl (C-SO₂ at ~55 ppm) groups. IR confirms sulfonyl S=O stretches (1350–1150 cm⁻¹) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

  • Answer :

  • Enzyme Inhibition Assays : Kinase inhibition (e.g., EGFR) tested via fluorescence polarization (IC₅₀ determination).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with EC₅₀ values compared to controls .
  • Selectivity : Off-target profiling using kinase panels (e.g., Eurofins) to identify SAR trends .

Advanced Research Questions

Q. How can synthetic yields be optimized for the azetidine ring formation step, and what DOE strategies are applicable?

  • Answer :

  • Design of Experiments (DoE) : Vary temperature (−10°C to 25°C), solvent (THF vs. DMF), and base (NaHCO₃ vs. K₂CO₃). Pareto analysis identifies temperature as critical (p < 0.05) .
  • Byproduct Mitigation : Quench unreacted intermediates with aqueous NH₄Cl to reduce dimerization .
  • Scale-Up : Continuous flow reactors improve heat dissipation for exothermic cyclization .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer :

  • Assay Validation : Ensure consistent ATP concentrations in kinase assays; discrepancies often arise from [ATP] variability (1–10 µM) .
  • Impurity Profiling : HPLC-MS (C18 column, 0.1% TFA gradient) detects sulfonate hydrolysis byproducts (>0.5% reduces activity) .
  • Cell Line Authentication : STR profiling confirms no cross-contamination (e.g., HeLa vs. HT-29) .

Q. What computational strategies support SAR studies for targeting kinase inhibition?

  • Answer :

  • Docking Simulations : AutoDock Vina models sulfonyl group interactions with EGFR ATP-binding pocket (ΔG < −9 kcal/mol indicates strong binding) .
  • MD Simulations : GROMACS assesses azetidine ring flexibility; RMSD >2.0 Å suggests poor target engagement .
  • QSAR Models : Hammett constants (σ) for substituents on the pyrimidine ring correlate with logP and IC₅₀ (R² = 0.89) .

Q. How does the compound’s stability under physiological conditions impact preclinical studies?

  • Answer :

  • Hydrolytic Stability : PBS buffer (pH 7.4) incubations show t₁/₂ = 12 h due to azetidine ring opening. Co-solvents (5% DMSO) improve solubility without degradation .
  • Metabolite Identification : LC-QTOF detects N-dealkylated metabolites in liver microsomes; CYP3A4 inhibitors (ketoconazole) prolong t₁/₂ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.